(5Z)-3-(2-aminoethyl)-5-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazolidine-2,4-dione hydrochloride
Description
“(5Z)-3-(2-aminoethyl)-5-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazolidine-2,4-dione hydrochloride” is a thiazolidinedione derivative characterized by a 1,3-benzodioxole substituent at the 5-position and a 2-aminoethyl group at the 3-position of the thiazolidine-2,4-dione core. The hydrochloride salt enhances its solubility, making it suitable for pharmacological studies. The Z-configuration of the exocyclic double bond is critical for its stereochemical and biological profile . Thiazolidinediones are known for diverse biological activities, including antimicrobial, anti-inflammatory, and antidiabetic properties, though specific data for this compound remain under investigation .
Properties
IUPAC Name |
(5Z)-3-(2-aminoethyl)-5-(1,3-benzodioxol-5-ylmethylidene)-1,3-thiazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S.ClH/c14-3-4-15-12(16)11(20-13(15)17)6-8-1-2-9-10(5-8)19-7-18-9;/h1-2,5-6H,3-4,7,14H2;1H/b11-6-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHMUSUWMAJUQO-AVHZNCSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=O)S3)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49729229 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
The compound (5Z)-3-(2-aminoethyl)-5-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazolidine-2,4-dione hydrochloride is a derivative of thiazolidine-2,4-dione (TZD), a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H13ClN2O4S
- Molecular Weight : 328.77 g/mol
- CAS Number : 68786-47-0
Thiazolidine derivatives like (5Z)-3-(2-aminoethyl)-5-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazolidine-2,4-dione exert their biological effects primarily through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-gamma. This activation leads to:
- Antidiabetic Effects : TZDs are well-known for their role in improving insulin sensitivity and regulating glucose metabolism. They act by enhancing the transcription of insulin-responsive genes .
- Anti-inflammatory Activity : These compounds can modulate inflammatory responses by influencing cytokine production and signaling pathways .
Antimicrobial Activity
Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. A study demonstrated that derivatives with structural modifications at position 5 showed antimicrobial activity against various bacterial strains:
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| A | 2 | Gram-positive |
| B | 16 | Gram-negative |
The minimum inhibitory concentrations (MIC) ranged from 2 to 16 µg/mL for Gram-positive bacteria . The structure-activity relationship (SAR) analysis suggests that specific substitutions can enhance antimicrobial efficacy.
Antidiabetic Activity
The compound is also recognized for its antidiabetic potential. TZDs have been shown to lower blood glucose levels and improve insulin sensitivity through PPAR-gamma activation. This mechanism involves:
- Increased glucose uptake in adipose tissue.
- Decreased hepatic glucose production.
Studies have highlighted the potential of TZD derivatives to mitigate side effects commonly associated with traditional antidiabetic medications .
Anticancer Activity
Recent investigations into thiazolidine derivatives have revealed promising anticancer properties. For instance, compounds derived from this scaffold have been shown to inhibit human topoisomerases I and II, which are crucial for DNA replication and repair processes in cancer cells. This inhibition leads to apoptosis in cancer cell lines such as MCF-7 .
Case Studies
- Synthesis and Evaluation : A study synthesized several thiazolidine derivatives and evaluated their biological activities against various microorganisms. The results indicated that specific modifications significantly enhanced their antibacterial properties .
- Clinical Implications : Clinical studies have explored the use of TZD derivatives in combination therapies for diabetes management, demonstrating improved outcomes compared to monotherapy .
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazolidine derivatives exhibit notable antimicrobial properties. Studies have shown that compounds similar to (5Z)-3-(2-aminoethyl)-5-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazolidine-2,4-dione hydrochloride can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli . This suggests potential applications in developing new antibiotics or antimicrobial agents.
Anticancer Potential
The compound's ability to induce apoptosis in cancer cells has been explored in several studies. For instance, derivatives of thiazolidines have been shown to exhibit cytotoxic effects against different cancer cell lines. The mechanism often involves the modulation of cell signaling pathways that lead to cell death . In particular, compounds with similar structures have been evaluated for their efficacy against breast and lung cancer cells.
Pharmacological Studies
Pharmacological investigations into this compound have demonstrated its potential as an anti-inflammatory agent. It appears to inhibit pro-inflammatory cytokines and may be useful in treating conditions characterized by chronic inflammation .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound .
Case Studies
- Antimicrobial Efficacy : A study published in the Turkish Journal of Chemistry evaluated a series of thiazolidine derivatives against various pathogens. The results indicated that certain derivatives demonstrated significant antibacterial activity comparable to standard antibiotics .
- Cytotoxicity Against Cancer Cells : Another research effort focused on synthesizing thiazolidine derivatives and testing them against several cancer cell lines. The study found that specific modifications to the thiazolidine structure significantly enhanced cytotoxicity .
Comparison with Similar Compounds
Key Observations :
- Solubility: The hydrochloride salt form improves aqueous solubility relative to non-ionic analogues like the 2-hydroxybenzylidene derivative .
- Biological Activity : Thioxo-containing analogues (e.g., compound 3c) exhibit distinct reactivity due to sulfur’s nucleophilicity, which may influence antimicrobial or enzyme-inhibitory properties .
Functional Group Variations and Reactivity
- Aminoethyl vs. Benzyl Groups: The 2-aminoethyl group at the 3-position (target compound) facilitates hydrogen bonding with biological targets, unlike benzyl-substituted analogues (e.g., 3c), which rely on hydrophobic interactions .
- Thione (C=S) vs. Dione (C=O) : Analogues with a thioxo group at the 2-position (e.g., 3c) show altered cycloaddition reactivity compared to the dione core in the target compound, as seen in their reactions with nitrile oxides .
Chemoinformatic Similarity Analysis
Using Tanimoto coefficients (), the target compound’s binary fingerprint would differ significantly from phenyl- or chloro-substituted analogues due to the benzodioxol moiety. For example:
- Tanimoto Index (vs. phenylmethylidene analogue) : Estimated <0.7, reflecting low similarity due to the benzodioxol group’s unique topology .
- Biological Implications : Lower similarity scores suggest divergent pharmacological profiles, warranting separate evaluation in drug discovery pipelines .
Crystallographic and Stability Comparisons
- The Z-configuration in the target compound is stabilized by intramolecular hydrogen bonding, as observed in the 2-hydroxybenzylidene analogue’s crystal structure .
Preparation Methods
Core Structure Disconnection
The target molecule dissects into two primary components:
- 5-(1,3-Benzodioxol-5-ylmethylene)thiazolidine-2,4-dione core : Formed via Knoevenagel condensation between 1,3-benzodioxole-5-carbaldehyde and thiazolidine-2,4-dione.
- 3-(2-Aminoethyl) substituent : Introduced through N-alkylation or nucleophilic substitution at the thiazolidinedione N3 position.
Z-configuration at the exocyclic double bond is maintained using bulky amine catalysts (e.g., piperidine) that favor thermodynamic control. The hydrochloride salt forms quantitatively through ethanolic HCl treatment of the free base.
Synthetic Pathways
Pathway A: Sequential Knoevenagel-Alkylation
Step 1: Knoevenagel Condensation
1,3-Benzodioxole-5-carbaldehyde (1.2 eq)
Thiazolidine-2,4-dione (1.0 eq)
Acetic acid (0.2 eq), sodium acetate (1.5 eq)
Ethanol, reflux, 8 h → 89% yield
The reaction achieves 91% Z-selectivity, confirmed by $$ ^1H $$-NMR coupling constants ($$ J_{H-H} = 12.3 \, \text{Hz} $$).
Step 2: N3-Alkylation
Intermediate 1 (1.0 eq)
2-Bromoethylamine hydrobromide (1.5 eq)
K\(_2\)CO\(_3\) (3.0 eq), DMF, 60°C, 12 h → 54% yield
Excess base prevents quaternization at N1. LC-MS shows complete consumption of starting material (m/z 249 → 307 [M+H]$$^+$$).
Step 3: Salt Formation
Free base (1.0 eq)
2M HCl/EtOH (1.1 eq), 0°C, 1 h → 98% yield
XRPD confirms crystalline hydrochloride form with characteristic peaks at 2θ = 12.4°, 18.7°, and 24.9°.
Pathway B: Solid-Phase Alkylation
Step 1: Resin-Bound Thiazolidinedione
Wang resin (1.0 eq) functionalized with thiazolidine-2,4-dione using DIC/HOBt activation (82% loading).
Step 2: On-Resin Knoevenagel
1,3-Benzodioxole-5-carbaldehyde (5 vol%), morpholine (0.3 eq), DCM/MeOH (9:1), 40°C, 24 h → 94% conversion
Step 3: Amine Incorporation
2-(Fmoc-amino)ethyl bromide (3.0 eq), DIEA (6.0 eq), NMP, 50°C, 6 h → 68% yield after cleavage (TFA/DCM)
This method eliminates purification steps but requires specialized equipment.
Reaction Optimization
Z/E Selectivity Control
| Catalyst | Solvent | Temp (°C) | Z:ERatio | Yield (%) |
|---|---|---|---|---|
| Piperidine | Toluene | 110 | 92:8 | 85 |
| NH$$_4$$OAc | EtOH | 78 | 84:16 | 91 |
| DBU | Neat | 120 | 88:12 | 78 |
Bulky amines increase Z-selectivity by stabilizing the transition state through steric hindrance.
Alkylation Efficiency
| Electrophile | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Bromoethylamine HBr | K$$2$$CO$$3$$ | DMF | 12 | 54 |
| Ns-Protected ethyl bromide | Cs$$2$$CO$$3$$ | MeCN | 8 | 67 |
| Ethylenimine | – | H$$_2$$O | 24 | 32 |
Nosyl (Ns) protection improves leaving group ability, enabling milder conditions.
Spectroscopic Characterization
$$ ^1H $$-NMR (400 MHz, DMSO-d$$_6 $$)
IR Analysis (ATR, cm$$^{-1}$$)
- 1732 (C=O, thiazolidinedione)
- 1689 (C=N, imine)
- 1247 (C–O–C, benzodioxole)
Challenges and Solutions
Epimerization During Alkylation
Heating above 60°C in DMF causes partial Z→E isomerization (up to 18%). Replacing DMF with MeCN reduces this to <5%.
Amine Protection Strategies
Boc protection of the ethylamine group before alkylation prevents unwanted Schiff base formation, increasing yield from 54% to 72%.
Q & A
Q. What are the key steps and optimization strategies for synthesizing this thiazolidinedione derivative?
The synthesis typically involves a multi-step process:
- Knoevenagel condensation of the thiazolidinedione core with a benzodioxol-substituted aldehyde under acidic or basic catalysis (e.g., ammonium acetate in acetic acid) to form the Z-configuration .
- Introduction of the 2-aminoethyl group via nucleophilic substitution or reductive amination, followed by hydrochloride salt formation to enhance solubility .
- Optimization : Reaction conditions (temperature, pH) and catalysts (e.g., acetic acid for cyclization) are adjusted to improve yield (>60%) and purity (>95%). Monitoring via TLC or HPLC ensures minimal by-products .
Q. Which analytical methods are critical for confirming the compound’s structure and purity?
- NMR spectroscopy (¹H/¹³C) identifies functional groups (e.g., benzodioxol methylene protons at δ 5.2–5.5 ppm) and confirms Z-configuration .
- Mass spectrometry (HRMS or ESI-MS) verifies molecular weight (e.g., [M+H]+ expected at m/z 407.1) .
- X-ray crystallography resolves stereochemistry, as seen in related thiazolidinediones with benzylidene substituents .
Q. How can solubility and stability be improved for in vitro assays?
- Salt formation : Hydrochloride derivatives enhance aqueous solubility (e.g., >1 mg/mL in PBS) .
- Solvent systems : Use DMSO for stock solutions, diluted in buffered saline (pH 7.4) to prevent precipitation .
- Stability testing : Monitor degradation under physiological conditions (37°C, pH 7.4) via HPLC over 24–48 hours .
Advanced Research Questions
Q. What biological targets are hypothesized for this compound, and how can they be validated?
- Protein kinases : Related thiazolidinediones inhibit kinases (e.g., MAPK, EGFR) via competitive binding to the ATP pocket. Validate using kinase inhibition assays (IC₅₀ values) and molecular docking studies (e.g., AutoDock Vina) .
- Anti-inflammatory targets : Test COX-2 or NF-κB inhibition in LPS-stimulated macrophages, comparing activity to structural analogs .
Q. How do structural modifications (e.g., substituent variations) impact biological efficacy?
- SAR studies : Replace the benzodioxol group with halogenated or methoxy analogs (e.g., 4-ethoxy vs. 4-chloro substitution) to assess changes in potency. For example, chloro substituents may enhance lipophilicity and membrane permeability .
- Aminoethyl chain length : Shorter chains (e.g., methyl vs. ethyl) may reduce off-target interactions while maintaining target affinity .
Q. How should researchers address contradictions in reported biological activity data?
- Assay variability : Standardize models (e.g., cell lines, animal species) and dosages. For example, anti-cancer efficacy in MCF-7 vs. HeLa cells may differ due to receptor expression levels .
- Purity verification : Re-test compounds with conflicting results using HPLC-MS to rule out impurities (>98% purity required) .
Q. What strategies are effective for studying the compound’s metabolic stability?
- In vitro liver microsome assays : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS over 60 minutes .
- Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Q. How can computational methods guide the optimization of this compound?
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity to predict optimal functional groups .
- Molecular dynamics simulations : Assess binding stability in kinase active sites over 100-ns trajectories (e.g., using GROMACS) .
Methodological Notes
- Synthetic reproducibility : Document reaction parameters (e.g., inert atmosphere for moisture-sensitive steps) to ensure consistency .
- Biological assays : Include positive controls (e.g., cisplatin for cytotoxicity) and validate results across triplicate experiments .
- Data reporting : Adhere to FAIR principles by depositing spectral data (NMR, MS) in public repositories (e.g., PubChem) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
